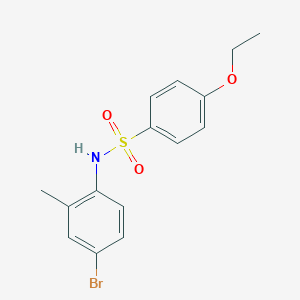
N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide, also known as BMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BMEB is a sulfonamide derivative that contains a bromine atom and an ethoxy group attached to a benzene ring.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic processes. In cancer cells, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the activity of proteins involved in cell survival. In viruses, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the activity of enzymes involved in viral replication.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to induce apoptosis and cell cycle arrest. In viruses, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the replication of HIV and HSV. In plants, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the growth of weeds and fungi. In material science, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit unique properties such as high thermal stability and solubility in various solvents.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It exhibits various biological and chemical properties that make it suitable for studying various processes such as apoptosis, viral replication, and metabolic pathways. However, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide also has some limitations. It is relatively expensive compared to other chemicals and may not be suitable for large-scale experiments. It may also exhibit some toxicity towards certain cell lines and organisms.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide. In medicine, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide could be further studied for its potential use as an anticancer, antiviral, and antibacterial agent. Its mechanism of action could be further elucidated to better understand its effects on various metabolic processes. In agriculture, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide could be further studied for its potential use as a herbicide and fungicide. Its effects on various plant species and fungi could be further investigated. In material science, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide could be further studied for its potential use as a building block for the synthesis of new materials with unique properties. Its properties could be further explored to develop new materials with specific applications.
In conclusion, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide could lead to the development of new drugs, herbicides, and materials with unique properties.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with ethoxybenzene in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide as a white solid with a yield of around 70-80%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields. In medicine, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In agriculture, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been studied for its potential use as a herbicide and fungicide. It has been shown to inhibit the growth of weeds and fungi by interfering with their metabolic processes. In material science, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Eigenschaften
Produktname |
N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C15H16BrNO3S |
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-3-20-13-5-7-14(8-6-13)21(18,19)17-15-9-4-12(16)10-11(15)2/h4-10,17H,3H2,1-2H3 |
InChI-Schlüssel |
XHABKXLRHLBSMZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)










